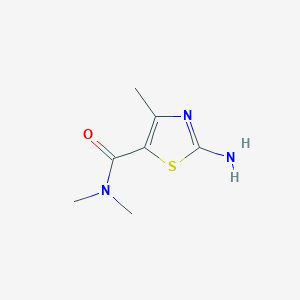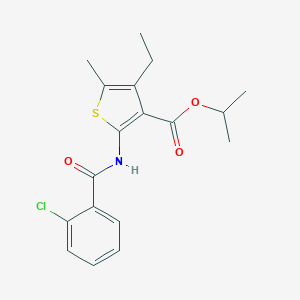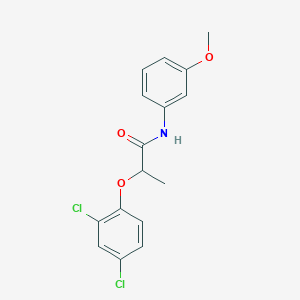
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as AMG-232, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as MDM2 inhibitors, which target the p53 pathway, a critical tumor suppressor pathway that is frequently disrupted in cancer cells.
Mecanismo De Acción
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide works by inhibiting the interaction between MDM2 and p53, which is a critical step in the regulation of the p53 pathway. In normal cells, MDM2 binds to p53 and promotes its degradation, preventing the activation of the p53 pathway. In cancer cells, MDM2 is often overexpressed, leading to the inactivation of the p53 pathway and allowing cancer cells to proliferate. By inhibiting the MDM2-p53 interaction, N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide restores the function of the p53 pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. It has also been shown to enhance the immune response to cancer cells, leading to increased tumor cell killing by the immune system. In addition, N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been shown to have minimal toxicity in normal cells, indicating that it has a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway in cancer cells. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is its relatively short half-life, which may limit its efficacy in certain types of cancer.
Direcciones Futuras
There are several future directions for the development of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. One area of research is the identification of biomarkers that can predict the response to N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in cancer patients. Another area of research is the development of combination therapies that can enhance the efficacy of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in cancer treatment. In addition, there is ongoing research to develop more potent and selective MDM2 inhibitors that can overcome the limitations of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves a series of chemical reactions that start with the condensation of 4-acetylphenylhydrazine and 2-bromoacetophenone to form the intermediate 4-acetylphenyl-2-(2-bromoacetyl)hydrazine. This intermediate is then reacted with 2-phenyl-5-methyl-1,3-oxazole-4-carboxylic acid to produce N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. The synthesis method has been optimized to produce high yields of pure N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth in various types of cancer, including melanoma, leukemia, and solid tumors. It has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
5703-33-3 |
|---|---|
Nombre del producto |
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Fórmula molecular |
C19H16N2O3 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c1-12(22)14-8-10-16(11-9-14)20-19(23)17-13(2)24-21-18(17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23) |
Clave InChI |
ZRHGTCRPGNJQDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



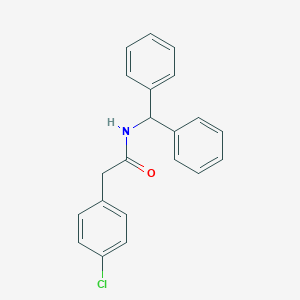
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
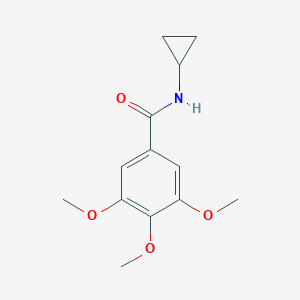

![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
